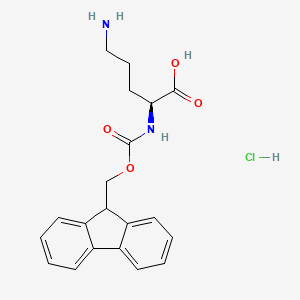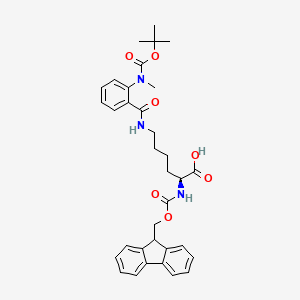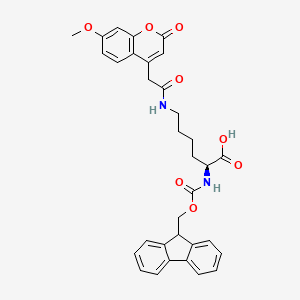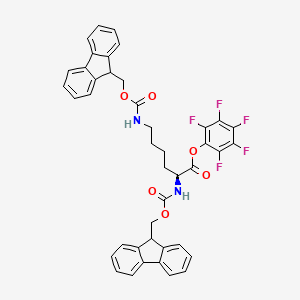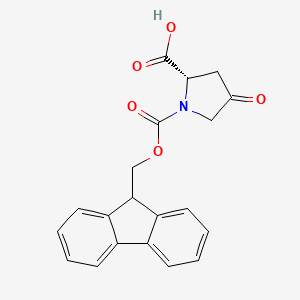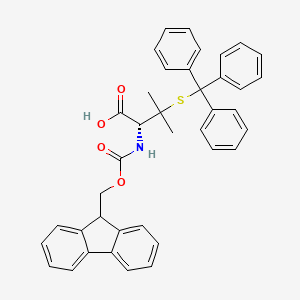
Fmoc-His(Boc)-OPfp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-His(Boc)-OPfp” is a powerful and unique reagent used for coupling histidine into peptide sequences . It provides protection against epimerization, even at temperatures of 105 °C .
Synthesis Analysis
Peptide synthesis is a complex process with multiple steps: (1) deprotection of the N-terminal of the growing peptide chain, (2) activation of the incoming amino acid C-terminal by a coupling agent, and (3) coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The synthesis of Fmoc-His(Boc)-OPfp has been used in the SPPS of oligohistidines and peptide-oligonucleotide conjugates .Molecular Structure Analysis
The molecular formula of Fmoc-His(Boc)-OPfp is C26H27N3O6 . It has a molecular weight of 477.5 g/mol . The structure of Fmoc-His(Boc)-OPfp includes an imidazole ring, which is part of the histidine residue .Chemical Reactions Analysis
Histidine’s susceptibility to epimerization is an intramolecular side reaction attributed to the lone pair electrons on the imidazole Nπ, which are in close proximity to the acidic alpha-carbon hydrogen . When the amino acid is activated, the lone pair electrons are sufficiently basic enough for deprotonation thus forming an achiral ester enolate .Physical And Chemical Properties Analysis
Fmoc-His(Boc)-OPfp has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 128.4±0.5 cm3 and a molar volume of 361.7±7.0 cm3 . It has 9 hydrogen bond acceptors and 2 hydrogen bond donors .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Fmoc-His(Boc)-OPfp: is widely used in solid-phase peptide synthesis (SPPS) . It provides a means to incorporate the amino acid histidine with a protective Boc group into peptide chains . This compound is particularly valuable because it offers protection against epimerization, which can be a significant issue when synthesizing peptides.
Tissue Engineering
In the field of tissue engineering, Fmoc-His(Boc)-OPfp can be used to create self-assembling peptide hydrogels . These hydrogels can form biocompatible scaffolds that support cell adhesion, survival, and proliferation, making them ideal for tissue regeneration applications.
Drug Delivery
The compound’s ability to form stable hydrogels also lends itself to drug delivery systems . The hydrogels can encapsulate drugs and provide a controlled release mechanism, which is crucial for maintaining therapeutic drug levels over extended periods .
Diagnostic Imaging
Fmoc-His(Boc)-OPfp: derivatives can be utilized in diagnostic imaging . The hydrogels formed by these compounds can serve as contrast agents in imaging techniques, aiding in the visualization of biological tissues and the diagnosis of diseases .
Bioprinting
The structural properties of Fmoc-His(Boc)-OPfp make it suitable for bioprinting applications . It can be used to print 3D structures that mimic the extracellular matrix, providing a platform for studying cell behavior in a controlled environment .
Bio-Inspired Materials
Finally, Fmoc-His(Boc)-OPfp plays a role in the development of bio-inspired materials . Its self-assembly properties are harnessed to create materials with unique characteristics, such as responsiveness to environmental stimuli, which have potential applications in various biotechnological fields .
Wirkmechanismus
Target of Action
Fmoc-His(Boc)-OPfp is primarily used as a reagent in the synthesis of peptides . Its primary targets are the amino acids in the peptide chain that it is being used to construct . The role of these targets is to form the peptide chain that results in the final peptide product .
Mode of Action
Fmoc-His(Boc)-OPfp interacts with its targets (amino acids) through a process known as coupling . This compound provides protection against epimerization, even at temperatures of 105 °C . The result of this interaction is the formation of peptide bonds that link the amino acids together to form the peptide chain .
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-His(Boc)-OPfp is the peptide synthesis pathway . By facilitating the formation of peptide bonds, Fmoc-His(Boc)-OPfp plays a crucial role in the construction of the peptide chain . The downstream effects include the formation of the desired peptide product .
Pharmacokinetics
Instead, its impact on bioavailability pertains to the efficiency and effectiveness of peptide synthesis .
Result of Action
The molecular effect of Fmoc-His(Boc)-OPfp’s action is the formation of peptide bonds, resulting in the synthesis of the desired peptide . On a cellular level, the synthesized peptides can then exert their intended biological effects, depending on their specific function .
Action Environment
The action of Fmoc-His(Boc)-OPfp can be influenced by various environmental factors such as temperature, pH, and the presence of other reagents . For instance, Fmoc-His(Boc)-OPfp provides protection against epimerization even at high temperatures . Therefore, careful control of these environmental factors is crucial to ensure the efficacy and stability of Fmoc-His(Boc)-OPfp during peptide synthesis .
Safety and Hazards
Zukünftige Richtungen
Recent research has focused on improving the efficiency of peptide synthesis. For instance, a process for solid phase peptide synthesis (SPPS) that completely eliminates all solvent intensive washing steps during each amino acid addition cycle has been presented . This transformation of SPPS represents a step-change in peptide manufacturing process efficiency, and should encourage expanded access to peptide-based therapeutics .
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26F5N3O6/c1-32(2,3)46-31(43)40-13-16(38-15-40)12-22(29(41)45-28-26(36)24(34)23(33)25(35)27(28)37)39-30(42)44-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,39,42) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGNPXMUMGUURS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26F5N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-His(Boc)-OPfp | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

